molecular formula C25H18Cl2N2O3 B11661068 Methyl 2-({[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)benzoate

Methyl 2-({[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11661068
M. Wt: 465.3 g/mol
InChI Key: NGEZRJLNTCSHBE-UHFFFAOYSA-N
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Description

METHYL 2-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 2,4-dichlorophenyl group and a benzoate ester. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using appropriate chlorinated precursors.

    Amidation Reaction: The amido group is introduced through an amidation reaction, where the quinoline derivative reacts with an amine in the presence of coupling agents like EDCI or DCC.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. These reactors allow precise control over reaction conditions such as temperature, pressure, and residence time, leading to higher product purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amido group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline or phenyl rings, introducing new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

METHYL 2-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of METHYL 2-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the quinoline core allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, the dichlorophenyl group enhances its binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZOATE is unique due to its combination of a quinoline core and a benzoate ester, which imparts distinct chemical properties and biological activities

Properties

Molecular Formula

C25H18Cl2N2O3

Molecular Weight

465.3 g/mol

IUPAC Name

methyl 2-[[2-(2,4-dichlorophenyl)-3-methylquinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C25H18Cl2N2O3/c1-14-22(24(30)29-21-10-6-4-8-18(21)25(31)32-2)17-7-3-5-9-20(17)28-23(14)16-12-11-15(26)13-19(16)27/h3-13H,1-2H3,(H,29,30)

InChI Key

NGEZRJLNTCSHBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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